molecular formula C9H10BrN B1447730 1-Bromo-5,6,7,8-tetrahydroisoquinoline CAS No. 50388-18-6

1-Bromo-5,6,7,8-tetrahydroisoquinoline

Cat. No. B1447730
CAS RN: 50388-18-6
M. Wt: 212.09 g/mol
InChI Key: VRXOMWJRDOUVDX-UHFFFAOYSA-N
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Description

1-Bromo-5,6,7,8-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10BrN and a molecular weight of 212.09 . It is also known as Bz-tetrahydroisoquinoline .

Scientific Research Applications

Synthesis of Alkaloid Precursors

1-Bromo-5,6,7,8-tetrahydroisoquinoline serves as a precursor in the synthesis of various alkaloids. These alkaloids have diverse biological activities and are often used in medicinal chemistry for their therapeutic properties . The bromine atom in the compound provides a reactive site for further functionalization, allowing for the creation of a wide range of alkaloid derivatives.

Multicomponent Reactions (MCRs)

This compound is utilized in multicomponent reactions, which are pivotal in organic synthesis. MCRs enhance atom economy, selectivity, and yield, making them a sustainable methodology in synthetic chemistry . The compound’s structure allows for the incorporation into complex molecules through these reactions, contributing to the diversity of synthetic pathways.

Biological Activity Studies

The tetrahydroisoquinoline scaffold is a key fragment in bioactive molecules, including those with anti-inflammatory and antineuroinflammatory properties . Research involving 1-Bromo-5,6,7,8-tetrahydroisoquinoline often focuses on exploring these biological activities and developing new therapeutic agents.

Asymmetric Catalysis

Derivatives of 1-Bromo-5,6,7,8-tetrahydroisoquinoline are applied in asymmetric catalysis. They function as chiral scaffolds, which are essential for the production of enantiomerically pure substances . This is particularly important in the pharmaceutical industry, where the chirality of drugs can affect their efficacy and safety.

Antimicrobial and Antiviral Research

The compound’s derivatives exhibit a range of pharmacological activities, including antimicrobial and antiviral effects . Research in this field aims to develop new drugs that can combat various infective pathogens, leveraging the compound’s potential as a lead structure.

Neurodegenerative Disorder Therapeutics

The structural motif of tetrahydroisoquinoline is significant in compounds used for treating neurodegenerative disorders . Research into 1-Bromo-5,6,7,8-tetrahydroisoquinoline and its analogs may lead to the discovery of novel treatments for conditions such as Alzheimer’s and Parkinson’s disease.

Safety and Hazards

1-Bromo-5,6,7,8-tetrahydroisoquinoline has a GHS07 safety classification. The hazard statements include H302, H315, H320, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .

Future Directions

1,2,3,4-Tetrahydroisoquinolines, a related class of compounds, have garnered significant attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel analogs with potent biological activity. Future research may focus on the development of new and environmentally friendly methods for the synthesis of these derivatives .

properties

IUPAC Name

1-bromo-5,6,7,8-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXOMWJRDOUVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5,6,7,8-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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